1-(Trifluoromethyl)cycloheptanol
Overview
Description
1-(Trifluoromethyl)cycloheptanol (CAS# 1248683-84-2) is a useful research chemical . It has a molecular weight of 182.18 and a molecular formula of C8H13F3O .
Synthesis Analysis
The synthesis of 1-(Trifluoromethyl)cycloheptanol is typically conducted in a laboratory setting . The reaction involves the reduction of cycloheptanone using sodium borohydride (NaBH4) as a reducing agent in an alcoholic medium .Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)cycloheptanol includes a seven-membered ring of carbon atoms with a single hydroxyl (-OH) group attached, making it an alcohol . It also contains a trifluoromethyl group (-CF3).Chemical Reactions Analysis
The trifluoromethyl group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . The oxidation of cyclohexane is an essential chemical reaction for the industrial manufacture of cyclohexanol and cyclohexanone .Physical And Chemical Properties Analysis
1-(Trifluoromethyl)cycloheptanol is a polar molecule due to the presence of a hydroxyl group . This allows it to form hydrogen bonds, increasing its boiling point compared to hydrocarbons of similar molecular weight .Scientific Research Applications
Synthesis and Catalytic Applications
One notable application of 1-(Trifluoromethyl)cycloheptanol is in the synthesis of cycloalkanols through silver-catalyzed ring-opening difluoromethylthiolation/trifluoromethylthiolation reactions. This method demonstrates the compatibility of cycloalkanols, including cycloheptanols, with a variety of common functional groups, facilitating the development of diverse chemical structures (Xu, Wang, Hu, & Shen, 2018).
Photocatalytic Oxidation
The compound also plays a role in photocatalytic studies, where titanium dioxide has been used to investigate the photocatalytic oxidation of cycloalkanols, including cycloheptanol. These studies have shown high conversion rates and selectivity towards the corresponding cycloalkanones, offering insights into the mechanisms of photocatalytic reactions and their potential industrial applications (Mohamed, Ahmed, Mostafa, & Abdel-Wahab, 2008).
Molecular Dynamics and Inclusion Complexes
Research on the inclusion complexes between cycloalkanols, including cycloheptanol, and β-cyclodextrin through NMR experiments and molecular dynamics simulations sheds light on the conformational preferences and stability of these complexes. Such studies contribute to our understanding of molecular interactions and the design of molecular recognition systems (Zubiaur, Federico, Burusco, Beá, Virgili, Sánchez-Ferrando, & Jaime, 2005).
Fluorescence Switching and Material Sciences
In material science, 1-(Trifluoromethyl)cycloheptanol derivatives have been investigated for their potential in creating stimuli-responsive materials. Studies on asymmetric cyano-stilbene derivatives containing trifluoromethyl substituents have revealed reversible [2 + 2] cycloaddition with characteristic fluorescence modulation, indicating applications in developing advanced optical materials and sensors (Chung, You, Huh, An, Yoon, Kim, Lee, & Park, 2009).
Safety And Hazards
1-(Trifluoromethyl)cycloheptanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
properties
IUPAC Name |
1-(trifluoromethyl)cycloheptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-3-1-2-4-6-7/h12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAPEXREYIZHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cycloheptanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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